1-Methanesulfonyl-3-methyl-piperazine

Physicochemical Properties Lipophilicity Drug Design

1-Methanesulfonyl-3-methyl-piperazine (CAS 1267461-17-5), IUPAC name 3-methyl-1-methylsulfonylpiperazine, is a heterocyclic organic compound with the molecular formula C6H14N2O2S and a molecular weight of 178.26 g/mol. It belongs to the sulfonylpiperazine class, a scaffold recognized for its utility in medicinal chemistry, particularly as a building block for kinase inhibitors and CNS-active agents.

Molecular Formula C6H14N2O2S
Molecular Weight 178.26 g/mol
CAS No. 1267461-17-5
Cat. No. B1424171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methanesulfonyl-3-methyl-piperazine
CAS1267461-17-5
Molecular FormulaC6H14N2O2S
Molecular Weight178.26 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)S(=O)(=O)C
InChIInChI=1S/C6H14N2O2S/c1-6-5-8(4-3-7-6)11(2,9)10/h6-7H,3-5H2,1-2H3
InChIKeyAHXSBNBPHMFXGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methanesulfonyl-3-methyl-piperazine (CAS 1267461-17-5): Procurement Guide for Differentiated Sulfonylpiperazine Research Compounds


1-Methanesulfonyl-3-methyl-piperazine (CAS 1267461-17-5), IUPAC name 3-methyl-1-methylsulfonylpiperazine, is a heterocyclic organic compound with the molecular formula C6H14N2O2S and a molecular weight of 178.26 g/mol . It belongs to the sulfonylpiperazine class, a scaffold recognized for its utility in medicinal chemistry, particularly as a building block for kinase inhibitors and CNS-active agents [1]. The compound features a piperazine ring substituted with a methanesulfonyl group at the N1 position and a methyl group at the C3 position, introducing a chiral center that distinguishes it from simpler, achiral sulfonylpiperazine analogs.

Why 1-Methanesulfonyl-3-methyl-piperazine Cannot Be Simply Replaced by Unsubstituted or Other Sulfonylpiperazine Analogs


Generic substitution among sulfonylpiperazines is precluded by the significant impact of the 3-methyl substituent on key molecular properties. The addition of a methyl group at the C3 position of the piperazine ring alters the compound's basicity (pKa), lipophilicity (LogP), and steric profile compared to the unsubstituted 1-(methylsulfonyl)piperazine (CAS 55276-43-2) [1]. Furthermore, this substitution introduces a chiral center, offering two distinct enantiomers (R and S) that can be employed for stereoselective synthesis or chiral resolution studies, an option not available with achiral analogs . These differences in physicochemical properties and stereochemistry directly affect the compound's behavior in synthetic reactions, its pharmacokinetic profile in biological systems, and its suitability as a building block for targeted drug discovery programs, as detailed in the quantitative evidence below.

1-Methanesulfonyl-3-methyl-piperazine: Quantitative Differentiation from Close Analogs


Molecular Weight and Predicted LogP: Enhanced Lipophilicity vs. Unsubstituted 1-(Methylsulfonyl)piperazine

The addition of a methyl group to the piperazine ring in 1-Methanesulfonyl-3-methyl-piperazine increases its molecular weight by approximately 14 g/mol (from 164.23 to 178.26 g/mol) compared to the unsubstituted analog, 1-(methylsulfonyl)piperazine [1]. This structural change is predicted to increase its lipophilicity (cLogP). While specific experimental LogP values for the target compound are not publicly available, the increase in carbon count and the presence of an additional alkyl group consistently elevate LogP by approximately 0.5–1.0 units based on class-level inference from the sulfonylpiperazine SAR [2].

Physicochemical Properties Lipophilicity Drug Design

Predicted Basicity (pKa): Altered Protonation State vs. 1-(Methylsulfonyl)piperazine

The electron-donating effect of the 3-methyl group on the piperazine ring in 1-Methanesulfonyl-3-methyl-piperazine is predicted to lower the pKa of the sulfonyl-bound nitrogen (N1) compared to the unsubstituted 1-(methylsulfonyl)piperazine. While the experimental pKa for the target compound is not available, the comparator has a predicted pKa of 7.78±0.10 [1]. Class-level inference suggests that a methyl substituent on an adjacent carbon typically reduces the pKa of a secondary amine by approximately 0.5–1.0 units .

Physicochemical Properties Basicity Reactivity

Chirality: Enabling Stereoselective Synthesis vs. Achiral 1-(Methylsulfonyl)piperazine

1-Methanesulfonyl-3-methyl-piperazine possesses a chiral center at the C3 position, allowing for the existence of two distinct enantiomers: (R)- and (S)-3-methyl-1-(methylsulfonyl)piperazine. These enantiomers are commercially available as separate research compounds (CAS 1354947-83-3 and 1604365-80-1, respectively) [1]. In contrast, the close analog 1-(methylsulfonyl)piperazine (CAS 55276-43-2) is achiral and offers no such stereochemical differentiation.

Stereochemistry Chiral Synthesis Drug Discovery

Predicted Physical State: Liquid Handling vs. Solid 1-(Methylsulfonyl)piperazine

While 1-(methylsulfonyl)piperazine is a solid at room temperature with a reported melting point of 99 °C [1], 1-Methanesulfonyl-3-methyl-piperazine is predicted to be a liquid based on its reported boiling point of ~284.4 °C (Predicted) and density of ~1.2 g/cm³ (Predicted) . This difference in physical state can impact handling, storage, and formulation in research and industrial settings.

Physical Properties Handling Formulation

Recommended Application Scenarios for 1-Methanesulfonyl-3-methyl-piperazine Based on Differentiated Evidence


Design of CNS-Penetrant Drug Candidates

The predicted increase in lipophilicity (cLogP) of 1-Methanesulfonyl-3-methyl-piperazine, compared to the unsubstituted analog, makes it a more suitable building block for medicinal chemistry programs targeting central nervous system (CNS) disorders, where enhanced passive membrane permeability is often required for crossing the blood-brain barrier [1].

Stereoselective Synthesis and Chiral Resolution Studies

The presence of a chiral center at the C3 position, with both (R) and (S) enantiomers being commercially available, makes 1-Methanesulfonyl-3-methyl-piperazine a valuable intermediate for the synthesis of chiral drug candidates or for use as a chiral auxiliary in asymmetric synthesis, a capability not offered by achiral sulfonylpiperazines .

Physicochemical Property Modulation in Lead Optimization

The altered basicity (pKa) of 1-Methanesulfonyl-3-methyl-piperazine, resulting from the 3-methyl substitution, provides medicinal chemists with a tool to fine-tune the protonation state and solubility of lead compounds at physiological pH, potentially improving their pharmacokinetic profile and reducing off-target effects [2].

Liquid-Phase Parallel Synthesis and Automated Chemistry

The predicted liquid state of 1-Methanesulfonyl-3-methyl-piperazine at room temperature, in contrast to the solid state of 1-(methylsulfonyl)piperazine, may facilitate its use in automated liquid handling systems and high-throughput parallel synthesis workflows, offering operational advantages in certain research environments .

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